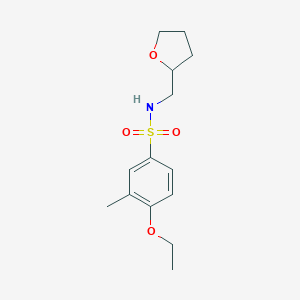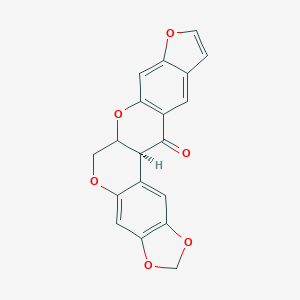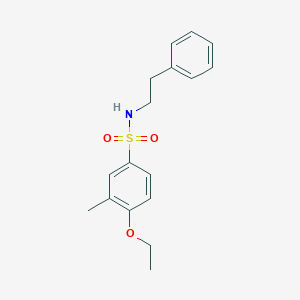
N-cycloheptyl-2,4-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-2,4-dimethoxybenzenesulfonamide, also known as TAK-715, is a chemical compound that belongs to the sulfonamide class of drugs. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-2,4-dimethoxybenzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of a protein called p38 MAP kinase, which plays a key role in inflammation and cancer. By inhibiting the activity of p38 MAP kinase, this compound can reduce inflammation and inhibit the growth of cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce the production of inflammatory cytokines, such as TNF-alpha and IL-1beta, and inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in inflammation. It can also induce apoptosis, or programmed cell death, in cancer cells, and protect neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-cycloheptyl-2,4-dimethoxybenzenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in vitro and in vivo. However, there are some limitations to its use. It can be toxic at high concentrations, and it may have off-target effects on other proteins and enzymes. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-cycloheptyl-2,4-dimethoxybenzenesulfonamide. One area of interest is its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use in combination with other drugs or therapies, such as chemotherapy or radiation therapy, for the treatment of cancer. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects, which could lead to the development of more effective and safer drugs in the future.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-2,4-dimethoxybenzenesulfonamide involves the reaction of 2,4-dimethoxybenzenesulfonyl chloride with cycloheptylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
N-cycloheptyl-2,4-dimethoxybenzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anticancer, and neuroprotective properties. It has also been studied for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Formule moléculaire |
C15H23NO4S |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
N-cycloheptyl-2,4-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C15H23NO4S/c1-19-13-9-10-15(14(11-13)20-2)21(17,18)16-12-7-5-3-4-6-8-12/h9-12,16H,3-8H2,1-2H3 |
Clé InChI |
OXADLBDGRPMSMR-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2CCCCCC2)OC |
SMILES canonique |
COC1=CC(=C(C=C1)S(=O)(=O)NC2CCCCCC2)OC |
Solubilité |
9.4 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(5S,8R,9S,10S,13S,14S,17S)-2,2-difluoro-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B239167.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B239187.png)






